1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a complex organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and a diazepane ring
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves multiple steps, typically starting with the preparation of the oxolane and diazepane rings. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability of the resulting compounds . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various fluorinated derivatives and functionalized diazepanes.
Scientific Research Applications
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: Its potential therapeutic applications include the development of novel drugs for the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The oxolane and diazepane rings contribute to the compound’s binding affinity and specificity, facilitating its role as an inhibitor or activator of various biochemical processes .
Comparison with Similar Compounds
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-(Oxolan-2-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane: This compound differs in the position of the oxolane ring, which can affect its reactivity and binding properties.
1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane: The position of the trifluoromethyl group is altered, leading to variations in its chemical and biological behavior.
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)phenyl]-1,4-diazepane: The absence of the benzoyl group results in different physicochemical properties and applications.
Properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRSUOBIVRAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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